molecular formula C7H6N2OS B13224840 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

Katalognummer: B13224840
Molekulargewicht: 166.20 g/mol
InChI-Schlüssel: QBDVKPXGJSFJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminothiazole with propargyl bromide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H6N2OS

Molekulargewicht

166.20 g/mol

IUPAC-Name

1-(2-amino-1,3-thiazol-4-yl)but-3-yn-2-one

InChI

InChI=1S/C7H6N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h1,4H,3H2,(H2,8,9)

InChI-Schlüssel

QBDVKPXGJSFJHO-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)CC1=CSC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.